5-(4-Carboxyphenyl)-2-fluorobenzoic acid
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Overview
Description
5-(4-Carboxyphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound features a benzene ring substituted with a carboxyl group and a fluorine atom, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions . This method ensures the precise placement of functional groups on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as microwave-mediated metallation with metal salts like Fe(III), Cu(II), and Zn(II) can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxyphenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
5-(4-Carboxyphenyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism by which 5-(4-Carboxyphenyl)-2-fluorobenzoic acid exerts its effects involves interactions with various molecular targets. The carboxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
5-(4-Carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin: This compound features multiple fluorine atoms and is used in photonic materials and biological applications.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: This compound has multiple carboxyl groups and is used in the synthesis of metal-organic frameworks.
Uniqueness
5-(4-Carboxyphenyl)-2-fluorobenzoic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in a variety of chemical reactions and applications.
Properties
IUPAC Name |
5-(4-carboxyphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-6-5-10(7-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBSEHOEFQIBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689919 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-42-9 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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